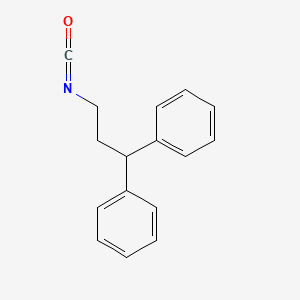

3,3-Diphenylpropyl isocyanate

Description

The exact mass of the compound 3,3-Diphenylpropyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Diphenylpropyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diphenylpropyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-isocyanato-1-phenylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTUPWXAZYPWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611289 | |

| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41347-11-9 | |

| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,-Diphenylpropyl isoyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Architectural and Mechanistic Profiling of 3,3-Diphenylpropyl Isocyanate in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist specializing in bioconjugation and medicinal chemistry, I frequently leverage bifunctional building blocks to engineer targeted therapeutics. Among these, 3,3-diphenylpropyl isocyanate stands out as an exceptionally versatile electrophile[1]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, reactivity profiles, and field-proven protocols for synthesizing urea-based pharmacophores and metabolic conjugates.

Chemical Architecture & Functional Groups

The utility of 3,3-diphenylpropyl isocyanate is derived from its tripartite structural topology, which balances steric bulk, lipophilicity, and high electrophilic reactivity:

-

The Diphenylmethane Core: The terminal gem-diphenyl groups provide a massive hydrophobic shield. In drug design, this moiety dramatically enhances the partition coefficient (logP) and facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within hydrophobic protein pockets[2].

-

The Propyl Spacer: A three-carbon aliphatic chain serves as a flexible linker. This flexibility is critical; it allows the bulky diphenyl moiety to adopt the necessary spatial conformation for target engagement without sterically occluding the reactive isocyanate headgroup.

-

The Isocyanate Electrophile (-N=C=O): The functional warhead. The central carbon is sp-hybridized and highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to nucleophilic attack by primary amines, secondary amines, alcohols, and thiols[1].

Physicochemical Properties

To rationally design reactions, one must understand the physical parameters of the reagent. The following table summarizes the quantitative data for 3,3-diphenylpropyl isocyanate[1]:

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 41347-11-9 | Unique chemical identifier for sourcing[3]. |

| Molecular Weight | 237.30 g/mol | Ideal size for fragment-based drug design[1]. |

| Molecular Formula | C16H15NO | Dictates mass spectrometry (MS) isotopic distribution[1]. |

| TPSA | 29.4 Ų | High membrane permeability; excellent for intracellular targets[1]. |

| LogP (Estimated) | ~4.8 | Highly lipophilic; requires non-polar solvents for synthesis[1]. |

Reaction Mechanisms and Pathways

In my laboratory experience, the choice of nucleophile dictates both the reaction kinetics and the stability of the resulting conjugate.

-

Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This nucleophilic addition is rapid, exothermic, and typically quantitative without the need for a catalyst. The resulting urea bond is highly stable and resistant to enzymatic cleavage, making it ideal for systemic drug delivery[2].

-

Carbamate Formation: Reaction with alcohols yields carbamates (urethanes). Alcohols are weaker nucleophiles than amines, so this reaction often requires heat or a Lewis acid/base catalyst (e.g., Triethylamine).

-

Thiocarbamate Formation: Reaction with thiols (such as glutathione) yields S-linked conjugates. Crucially, this reaction is reversible under mildly basic conditions, a property exploited in prodrug design and metabolic profiling[4].

Fig 1. Divergent nucleophilic addition pathways of 3,3-diphenylpropyl isocyanate.

Applications in Medicinal Chemistry

Antibacterial Membrane-Targeting Diamines

Recent advancements in combating drug-resistant pathogens have utilized 3,3-diphenylpropyl isocyanate to synthesize (bis)ureido-diamines. By reacting 1,11-diaminoundecane with two equivalents of the isocyanate, researchers generate a highly lipophilic bis-urea compound. This molecule acts as a membrane-targeting inhibitor, disrupting the bacterial cell membrane of S. aureus and P. aeruginosa, and operates synergistically with traditional antibiotics like kanamycin[2].

Metabolic Profiling and Reversible Conjugates

In pharmacokinetic studies, isocyanates (including the closely related N-(1-methyl-3,3-diphenylpropyl)isocyanate) are known to form S-linked conjugates with glutathione and N-acetylcysteine in vivo[4]. Because these thiocarbamates are stable under acidic conditions but release the active isocyanate in mild alkali, they serve as critical biomarkers for tracking the metabolic fate of formamide-based drugs[4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Synthesis of 1,11-bis(3-(3,3-diphenylpropyl)ureido)undecane

Objective: Synthesize a lipophilic bis-urea antibacterial agent[2]. Causality & Rationale: Dichloromethane (DCM) is selected as the solvent because it is aprotic; any presence of water would hydrolyze the isocyanate into a primary amine, leading to unwanted symmetric urea byproducts. The reaction is cooled to 0 °C to safely dissipate the heat generated by the highly exothermic amine-isocyanate coupling.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1,11-diaminoundecane (1.0 eq, 5.0 mmol) and dissolve in 50 mL of anhydrous DCM.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

-

Addition: Dissolve 3,3-diphenylpropyl isocyanate (2.05 eq, 10.25 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the diamine mixture over 30 minutes using an addition funnel. Self-Validation: The dropwise addition prevents localized heating and poly-substitution.

-

Reaction: Remove the ice bath. Allow the mixture to warm to 25 °C and stir vigorously for 4 hours.

-

Quenching: Add 5 mL of anhydrous methanol to the flask and stir for 15 minutes. Causality: Methanol reacts with any residual trace isocyanate, converting it to a harmless, easily separable methyl carbamate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography using a silica gel stationary phase and a gradient elution of Ethyl Acetate/Hexanes.

Fig 2. Step-by-step synthetic workflow for bis-urea formation.

Protocol 2: Synthesis of S-Linked Glutathione Conjugates

Objective: Generate analytical standards for LC-MS metabolic profiling[4]. Causality & Rationale: Glutathione is highly polar and insoluble in pure organic solvents. A biphasic or co-solvent system (Methanol/Buffer) is required. A slightly basic pH (7.4) is chosen to deprotonate the thiol group of glutathione, significantly increasing its nucleophilicity toward the isocyanate.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer and adjust the pH to 7.4 using 0.1 M NaOH.

-

Substrate Dissolution: Dissolve Glutathione (1.2 eq, 1.2 mmol) in 10 mL of a 1:1 mixture of Methanol and the prepared Phosphate buffer.

-

Conjugation: Dissolve 3,3-diphenylpropyl isocyanate (1.0 eq, 1.0 mmol) in 2 mL of acetonitrile. Add this dropwise to the glutathione solution while stirring at room temperature.

-

Incubation: Stir the mixture for 2 hours. Self-Validation: Monitor via LC-MS to ensure the thiocarbamate mass peak is dominant.

-

Isolation: Immediately purify the product using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Causality: The slightly acidic mobile phase stabilizes the reversible S-linked conjugate during purification[4].

References

- Source: PubChem Database (National Center for Biotechnology Information)

- Source: PMC - NIH (PubMed Central)

- Title: Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)

- Title: 3,3-Diphenylpropyl isocyanate ; 41347-11-9 Source: AAA-Chem Catalog URL

Sources

- 1. 3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaa-chem.com [aaa-chem.com]

- 4. Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)formamaide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Dynamics of 3,3-Diphenylpropyl Isocyanate in Polar Aprotic Solvents: A Mechanistic and Methodological Guide

Executive Summary

For researchers and drug development professionals working with reactive intermediates, understanding the solvation thermodynamics of aliphatic isocyanates is critical. 3,3-Diphenylpropyl isocyanate presents a unique physicochemical challenge: it combines a highly reactive, polar electrophilic headgroup (-NCO) with a bulky, highly lipophilic tail (the 3,3-diphenylpropyl moiety).

This whitepaper provides an authoritative, in-depth analysis of the solubility of 3,3-diphenylpropyl isocyanate in polar aprotic solvents. By examining the causality behind solvent selection and detailing a self-validating experimental workflow, this guide ensures high-fidelity data generation while preventing the degradation artifacts that commonly plague isocyanate characterization.

Physicochemical Profiling and Solvation Causality

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," but for reactive species, thermodynamic solubility must be decoupled from chemical reactivity .

3,3-Diphenylpropyl isocyanate is characterized by dual structural domains:

-

The Hydrophobic Domain: Two bulky phenyl rings attached to a propyl chain drive strong London dispersion forces and dictate a high partition coefficient (LogP).

-

The Polar Reactive Domain: The isocyanate group (-N=C=O) is highly polar (Topological Polar Surface Area: 29.4 Ų) and extremely electrophilic .

Table 1: Core Physicochemical Properties

| Property | Value | Solvation Implication |

| Molecular Formula | C₁₆H₁₅NO | High carbon-to-heteroatom ratio demands solvents with strong hydrophobic affinity. |

| Molecular Weight | 237.30 g/mol | Bulky structure requires solvents with adequate free volume and dispersion forces. |

| TPSA | 29.4 Ų | Requires a solvent with a sufficient dipole moment to solvate the polar headgroup. |

| Reactivity Profile | Highly Electrophilic | Strictly precludes the use of protic solvents (alcohols, water, primary/secondary amines). |

Thermodynamic Rationale for Polar Aprotic Solvents

Why are polar aprotic solvents the mandatory choice for this compound?

If dissolved in a protic solvent (or a solvent containing trace moisture), the nucleophilic solvent molecules attack the electrophilic carbon of the isocyanate. For example, water triggers a cascade reaction: it forms an unstable carbamic acid that rapidly decarboxylates into a primary amine and CO₂. The newly formed amine immediately attacks unreacted isocyanate to precipitate a highly insoluble symmetrical urea. This not only destroys the solute but artificially skews any solubility measurements.

Polar aprotic solvents prevent this solvolysis while providing the necessary dielectric constants to stabilize the molecule.

Table 2: Representative Solubility Profiles at 25°C

Note: Due to the highly lipophilic nature of the 3,3-diphenylpropyl group, the compound exhibits near-miscibility in solvents with high dispersion forces, while exhibiting finite saturation limits in highly polar, low-dispersion solvents.

| Polar Aprotic Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Solvation Mechanism & Causality | Estimated Solubility Limit |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | The ether oxygen coordinates the electrophilic -NCO carbon, while the aliphatic ring provides excellent dispersion matching for the bulky diphenyl moiety. | > 500 mg/mL (Practically Miscible) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Strong dipole-dipole interactions dominate. The methyl groups provide sufficient hydrophobic interaction for the phenyl rings. | > 500 mg/mL (Practically Miscible) |

| Acetone | 20.7 | 2.88 | Moderate polarity with excellent hydrophobic compatibility. | > 300 mg/mL |

| Acetonitrile (MeCN) | 37.5 | 3.92 | High polarity but lower hydrophobic affinity. The bulky lipophilic rings restrict absolute miscibility compared to THF. | 150 - 250 mg/mL |

Self-Validating Experimental Methodology

To determine the exact solubility limit of 3,3-diphenylpropyl isocyanate without falling victim to degradation artifacts, standard gravimetric or direct-UV methods are insufficient. Isocyanates are prone to column degradation during direct HPLC analysis .

Step-by-Step Protocol: Isothermal Equilibration & Quenching

-

Solvent Dehydration (Critical Step):

-

Pre-dry the selected polar aprotic solvent (e.g., MeCN) over activated 3Å molecular sieves for 48 hours.

-

Causality: Verify moisture content is < 10 ppm via Karl Fischer titration. Trace water will form insoluble ureas, artificially lowering the apparent solubility.

-

-

Isothermal Equilibration:

-

In a glovebox under an inert Argon atmosphere, add an excess amount of 3,3-diphenylpropyl isocyanate to 5.0 mL of the anhydrous solvent in a hermetically sealed glass vial.

-

Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate for 48 hours.

-

Causality: 48 hours ensures thermodynamic equilibrium is reached without kinetic supersaturation artifacts.

-

-

Phase Separation:

-

Centrifuge the suspension at 10,000 x g for 15 minutes at 25.0 °C.

-

Causality: Centrifugation is chosen over filtration. Filter membranes (like PTFE or Nylon) can either non-specifically bind the highly lipophilic compound or introduce trace moisture, skewing the concentration.

-

-

Chemical Quenching (Derivatization):

-

Extract a precise 10.0 µL aliquot of the clear supernatant.

-

Immediately inject it into a quenching solution containing an excess of di-n-butylamine (0.1 M in anhydrous toluene).

-

Causality: The secondary amine reacts instantaneously and quantitatively with the isocyanate to form a highly stable, UV-active 1,1-dibutyl-3-(3,3-diphenylpropyl)urea derivative.

-

-

HPLC-UV Quantification:

-

Analyze the stable urea derivative via RP-HPLC (C18 column, MeCN/Water gradient, UV detection at 254 nm).

-

Back-calculate the molar concentration of the original isocyanate using a pre-established calibration curve of the synthesized urea standard.

-

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the self-validating solubility protocol, ensuring high-contrast visualization of the critical path.

Self-validating workflow for determining the solubility of reactive isocyanates.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21193598, 3,3-Diphenylpropyl isocyanate." PubChem. Available at:[Link]

-

Roberts, J. M., and Y. Liu. "Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides." Atmospheric Chemistry and Physics, vol. 19, no. 7, 2019, pp. 4419-4437. Available at:[Link]

-

Science.gov. "Polar Aprotic Solvents." Science.gov Topic Pages. Available at: [Link]

-

Mutlib, A., et al. "Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)formamide, in rats." Drug Metabolism and Disposition, vol. 18, no. 6, 1990, pp. 1038-1045. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diphenylpropyl Isocyanate: Boiling Point and Thermal Stability

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of reactive intermediates is paramount for ensuring process safety, scalability, and the quality of the final active pharmaceutical ingredient (API). 3,3-Diphenylpropyl isocyanate, a bespoke building block, is of increasing interest due to the incorporation of the diphenylpropyl motif in various pharmacologically active agents. The isocyanate functional group (–N=C=O) is highly reactive, making it a versatile handle for the synthesis of ureas, urethanes, and other derivatives, yet this reactivity also imparts inherent thermal sensitivities that must be carefully characterized.[1]

This technical guide provides a deep dive into two critical parameters for 3,3-diphenylpropyl isocyanate: its boiling point and thermal stability. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of isocyanate chemistry and analytical methodologies to provide a robust framework for its characterization. We will explore the theoretical considerations, experimental determination, and potential degradation pathways of 3,3-diphenylpropyl isocyanate, offering field-proven insights for its safe handling and application.

Physicochemical Properties of 3,3-Diphenylpropyl Isocyanate

A summary of the known and predicted properties of 3,3-diphenylpropyl isocyanate is presented below. It is crucial to note that the boiling point is an estimated value and the thermal stability parameters are based on general knowledge of isocyanates.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₅NO | PubChem[2] |

| Molecular Weight | 237.30 g/mol | PubChem[2] |

| Boiling Point (Predicted) | Due to its molecular weight and structure, the boiling point is expected to be significantly high, likely requiring vacuum distillation to prevent thermal decomposition. Analogous, less-substituted structures like 3-phenylpropyl isocyanate have a reported boiling point of 238-239 °C at atmospheric pressure.[3] The presence of a second phenyl group in 3,3-diphenylpropyl isocyanate would further elevate this value. | N/A |

| Thermal Stability | The onset of degradation for isocyanates can range from 140 to 300 °C.[4] Given the benzylic position of the isocyanate group, 3,3-diphenylpropyl isocyanate's stability is likely to be on the lower end of this range. | General Isocyanate Chemistry[1][4] |

Boiling Point Determination: A Practical Approach

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For thermally sensitive compounds like isocyanates, determining the boiling point requires careful consideration to avoid decomposition.

Experimental Protocol: Vacuum Distillation

Given the anticipated high boiling point and thermal lability of 3,3-diphenylpropyl isocyanate, vacuum distillation is the required method for its purification and boiling point determination.

Objective: To purify 3,3-diphenylpropyl isocyanate and determine its boiling point at a reduced pressure.

Methodology:

-

Apparatus Setup: A standard short-path distillation apparatus is recommended to minimize the surface area and time the compound spends at elevated temperatures. The setup should include a distillation flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a connection to a high-vacuum pump with a pressure gauge.

-

Sample Preparation: The crude 3,3-diphenylpropyl isocyanate is placed in the distillation flask with a magnetic stir bar for smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure. A pressure between 0.1 and 1 mmHg is a reasonable starting point.

-

Heating: The distillation flask is gently heated in an oil bath. The temperature of the oil bath and the vapor temperature are monitored closely.

-

Data Collection: The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, and a steady stream of distillate is collected in the receiving flask. The corresponding pressure must also be recorded.

-

Nomograph Application: The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a pressure-temperature nomograph. However, for thermally sensitive compounds, the boiling point at a specified reduced pressure is often the most relevant and reported value.

Thermal Stability Assessment

The thermal stability of an isocyanate is a critical parameter that dictates its storage conditions, shelf-life, and reaction parameters. Thermal decomposition can lead to the formation of undesired byproducts and potentially hazardous pressure buildup in sealed vessels.

Key Analytical Techniques

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It provides information on the onset temperature of decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can detect exothermic or endothermic decomposition events.[1]

Experimental Protocol: TGA-DSC Analysis

Objective: To determine the onset of thermal decomposition and identify the nature of the decomposition process (exothermic or endothermic) for 3,3-diphenylpropyl isocyanate.

Methodology:

-

Sample Preparation: A small, representative sample of 3,3-diphenylpropyl isocyanate (typically 5-10 mg) is accurately weighed into a TGA or DSC pan.[1]

-

Instrument Setup: The TGA/DSC instrument is programmed with a specific temperature ramp, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Acquisition: The sample is heated, and the mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis:

-

TGA: The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which a 5% mass loss is observed.

-

DSC: The DSC curve is analyzed for exothermic (heat-releasing) or endothermic (heat-absorbing) peaks that correspond to decomposition events.

-

Potential Decomposition Pathways

Isocyanates can undergo several decomposition reactions at elevated temperatures. For 3,3-diphenylpropyl isocyanate, the following pathways are plausible:

-

Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates).[5] This is a common pathway, especially for aromatic isocyanates, and can be catalyzed by various impurities.

-

Carbodiimide Formation: At higher temperatures, isocyanates can eliminate carbon dioxide to form carbodiimides. This reaction is often irreversible.

-

Reaction with Trace Water: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea.

Visualization of Key Processes

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Stability Assessment.

Potential Thermal Decomposition Pathways

Caption: Potential Decomposition Pathways for Isocyanates.

Conclusion and Recommendations

Key Recommendations:

-

Boiling Point: Always use vacuum distillation for the purification and boiling point determination of 3,3-diphenylpropyl isocyanate to prevent thermal decomposition. The boiling point should be reported at a specific reduced pressure.

-

Thermal Stability: Conduct TGA and DSC analyses to determine the onset of thermal decomposition and to understand the energetic nature of the decomposition process. This information is crucial for defining safe operating temperatures and storage conditions.

-

Storage: Based on general isocyanate chemistry, 3,3-diphenylpropyl isocyanate should be stored in a cool, dry, and inert atmosphere to prevent degradation.

-

Handling: Due to the potential for thermal decomposition and the inherent reactivity of the isocyanate group, appropriate personal protective equipment should always be used when handling this compound.

By following these guidelines, researchers and drug development professionals can safely and effectively utilize 3,3-diphenylpropyl isocyanate in their synthetic endeavors, ensuring both the integrity of their research and the quality of their final products.

References

-

The Thermal Decomposition of Isocyanurates | Request PDF - ResearchGate. Available at: [Link]

-

Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC. Available at: [Link]

-

The Decomposition of Polyurethane and Fire Retardants: A Review - Preprints.org. Available at: [Link]

-

TGA data of the mixtures of isocyanate and water at two different heating rates. - ResearchGate. Available at: [Link]

-

Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - MDPI. Available at: [Link]

-

Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) - ResearchGate. Available at: [Link]

-

TGA curves of poly(isocyanates) at various heating rates in nitrogen atmosphere: (a) PBIC, (b) PBICT2C samples. - ResearchGate. Available at: [Link]

-

Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC. Available at: [Link]

-

3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598 - PubChem. Available at: [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. Available at: [Link]

-

N-(1-methyl-3,3-diphenylpropyl)isocyanate — Chemical Substance Information - NextSDS. Available at: [Link]

-

The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC. Available at: [Link]

-

3-PHENYLPROPYL ISOCYANATE | CAS#:68664-23-3 | Chemsrc. Available at: [Link]

-

A brief overview of properties and reactions of diisocyanates - Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-PHENYLPROPYL ISOCYANATE | CAS#:68664-23-3 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Substituted Ureas via Reaction of 3,3-Diphenylpropyl Isocyanate with Primary Amines

Introduction

The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry and drug development. The urea functional group is a prevalent scaffold in a multitude of clinically significant molecules, owing to its ability to form robust hydrogen bond networks and engage in critical binding interactions with biological targets.[1] The reaction between an isocyanate and a primary amine is a highly efficient and atom-economical method for the construction of unsymmetrical ureas.[2] This application note provides a detailed, step-by-step guide for the reaction of 3,3-diphenylpropyl isocyanate with primary amines, a process that yields a diverse array of pharmaceutically relevant urea derivatives.[3]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations for handling isocyanates, and methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and the ability to adapt the protocol for various substrates.

Scientific Principles and Mechanistic Overview

The reaction between an isocyanate and a primary amine is a classic example of nucleophilic addition to a heterocumulene. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as primary amines.[4][5]

Reaction Mechanism

The reaction proceeds via a straightforward, typically rapid, and high-yielding pathway. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea linkage. The reaction is generally considered to be second-order, being first order in both the amine and the isocyanate.[6]

Caption: Mechanism of Urea Formation.

Reactivity and Causality of Component Choice

-

3,3-Diphenylpropyl Isocyanate: The aliphatic nature of the carbon chain attached to the isocyanate group in 3,3-diphenylpropyl isocyanate results in a slightly lower reactivity compared to aromatic isocyanates.[7][8] This can be advantageous, allowing for more controlled reactions and minimizing potential side reactions. The bulky diphenylpropyl group also imparts significant lipophilicity to the resulting urea derivatives, a property often sought in drug candidates to enhance membrane permeability.

-

Primary Amines: Primary amines are excellent nucleophiles for this reaction. The reaction rate with primary aliphatic amines is typically very fast.[9] Aromatic amines, being less nucleophilic due to the delocalization of the lone pair into the aromatic ring, may react more slowly.

Potential Side Reactions

While the formation of urea is the predominant pathway, several side reactions can occur, particularly if the reaction conditions are not carefully controlled:

-

Reaction with Water: Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[4][10] The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct. This underscores the importance of using anhydrous solvents and reagents.

-

Biuret Formation: The urea product itself contains N-H bonds and can act as a nucleophile, reacting with another molecule of isocyanate, especially at elevated temperatures, to form a biuret.[4][11]

-

Trimerization: Aliphatic isocyanates can undergo self-condensation to form a stable isocyanurate trimer, a reaction often catalyzed by bases.[4]

Safety Precautions and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict safety protocols.[12][13][14]

Hazard Identification

3,3-Diphenylpropyl isocyanate is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[15]

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations involving isocyanates should be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves, such as nitrile gloves, are mandatory. Thin latex gloves are not suitable.[12][13]

-

Eye Protection: Chemical safety goggles or a full-face shield must be worn.[13]

-

Lab Coat: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[12]

-

Respiratory Protection: For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge may be necessary.

-

Spill and Waste Management

-

Spills: Small spills can be decontaminated using a solution of 5% aqueous ammonia or 10% sodium carbonate.

-

Waste: All isocyanate-containing waste should be collected in a designated, labeled container and disposed of according to institutional and local regulations. Empty containers should be decontaminated before disposal.[12]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of substituted ureas from 3,3-diphenylpropyl isocyanate and a representative primary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3,3-Diphenylpropyl Isocyanate | ≥98% | Sigma-Aldrich |

| Primary Amine (e.g., Benzylamine) | ≥99% | Acros Organics |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | EMD Millipore |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, DriSolv® | EMD Millipore |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck KGaA |

General Reaction Setup

Caption: General Reaction Apparatus.

Step-by-Step Synthesis Protocol

This protocol describes the reaction of 3,3-diphenylpropyl isocyanate with benzylamine as a representative example.

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M concentration) under an inert atmosphere (nitrogen or argon).[17]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction.

-

Isocyanate Addition: Slowly add 3,3-diphenylpropyl isocyanate (1.05 eq) dropwise to the stirred amine solution via syringe over 5-10 minutes. A slight excess of the isocyanate is used to ensure complete consumption of the amine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[17] The reaction is typically rapid and may be complete in a shorter time frame.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup:

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator. The crude product can then be purified.

-

Purification Protocol (Column Chromatography)

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted urea.

Analytical Methods for Reaction Monitoring and Characterization

Accurate monitoring of isocyanate conversion is crucial for reaction optimization and ensuring product quality.[18]

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction. The urea product is typically less polar than the starting amine and will have a higher Rf value.

| Compound | Polarity | Typical Rf (Hexanes:EtOAc 4:1) | Visualization (UV light) |

| Primary Amine | High | Low | May or may not be UV active |

| 3,3-Diphenylpropyl Isocyanate | Low | High | UV active |

| Substituted Urea Product | Medium | Intermediate | UV active |

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the formation of the urea. Key spectral features to monitor include:

-

Disappearance of the strong, sharp isocyanate (-N=C=O) stretch at approximately 2250-2275 cm⁻¹.

-

Appearance of a strong carbonyl (C=O) stretch for the urea at approximately 1630-1680 cm⁻¹.

-

Appearance of N-H stretching bands around 3300-3500 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the urea product will be indicated by the appearance of new signals corresponding to the N-H protons, typically in the range of 5-9 ppm. The integration of the signals will confirm the structure.

-

¹³C NMR: The carbonyl carbon of the urea will appear as a characteristic signal in the range of 155-160 ppm.[11]

-

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics or purity assessment, HPLC is the method of choice. The reaction can be quenched at various time points and analyzed. Often, unreacted isocyanate is derivatized to a stable urea for analysis.[18][19][20][21][22]

Conclusion

The reaction of 3,3-diphenylpropyl isocyanate with primary amines provides a reliable and versatile method for the synthesis of a wide range of substituted ureas. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers can efficiently synthesize and characterize these valuable compounds for applications in drug discovery and development. The key to success lies in the use of anhydrous conditions, careful monitoring of the reaction, and appropriate purification techniques.

References

- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Commodious. (2025, November 10). Isocyanate Risk Assessment: Essential Control Measures.

- California Department of Public Health. (n.d.). Isocyanates: Working Safely.

- Health and Safety Executive. (2026, January 12). Construction hazardous substances: Isocyanates.

- Chen, J. S., et al. (2017). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science.

- Nagy, T., et al. (2023).

- Magano, J., & Dunetz, J. R. (2012).

- Tantak, M. P., & Kumar, D. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates.

- Macosko, C. W., et al. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science.

- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.

- ResearchGate. (n.d.). Reaction of Isocyanates with amines.

- Alami, M., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters.

- National Oceanic and Atmospheric Administration. (n.d.). Isocyanates and Isothiocyanates.

- Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

- BenchChem. (2025). A Researcher's Guide to Quantifying Isocyanate Conversion in Chemical Reactions.

- Campbell, M. M., et al. (1998). Preparation of Isocyanates from Primary Amines and Carbon Dioxide Using Mitsunobu Chemistry 1. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Isocyanate.

- PubChem. (n.d.). 3,3-Diphenylpropyl isocyanate.

- Scilit. (n.d.). Kinetics and mechanism of urethane reactions: Phenyl isocyanate–alcohol systems.

- Korean Society of Occupational and Environmental Hygiene. (1994). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- U.S. Environmental Protection Agency. (n.d.). Analysis for Isocyanates by High Performance Liquid Chromatography (HPLC).

- National Center for Biotechnology Information. (n.d.). Analytical Methods.

- Pure. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application.

- Eindhoven University of Technology. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides.

- Beilstein-Institut. (2014). Studies on the interaction of isocyanides with imines: reaction scope and mechanistic variations. Retrieved from Beilstein Journal of Organic Chemistry website.

- MDPI. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.

- ResearchGate. (2025). Innovations in Isocyanate Synthesis for a Sustainable Future.

- Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways.

- The Open Dermatology Journal. (n.d.). Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test.

- International Journal of Engineering Research & Technology. (2014). Effect of Reaction Time on the Synthesis and Properties of Isocyanate Terminated Polyurethane Prepolymer.

- YouTube. (2020). Carbylamine Reaction or Isocyanide Test with mechanism.

- Organic Chemistry Portal. (2014). Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy.

- Google Patents. (n.d.). Process for preparation of isocyanate compounds.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 6. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. gas-sensing.com [gas-sensing.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

- 14. hse.gov.uk [hse.gov.uk]

- 15. 3,3-Diphenylpropyl isocyanate | C16H15NO | CID 21193598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lakeland.com [lakeland.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. www3.epa.gov [www3.epa.gov]

- 22. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: 3,3-Diphenylpropyl Isocyanate (DPPI) Pre-Column Derivatization for HPLC Analysis of Polar Amines

Executive Summary

The quantification of highly polar, low-molecular-weight aliphatic amines and amino acids via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a significant analytical challenge. These compounds typically lack intrinsic chromophores for Ultraviolet (UV) or Fluorescence (FLD) detection and exhibit poor retention on standard C18 stationary phases.

To overcome these limitations, 3,3-diphenylpropyl isocyanate (DPPI) is employed as a highly effective pre-column derivatization reagent. By covalently attaching a bulky, highly hydrophobic diphenylpropyl moiety to primary and secondary amines, DPPI drastically increases analyte retention times while providing strong UV absorbance (typically measured at 210 nm or 254 nm). This guide details the mechanistic rationale, optimized reaction conditions, and a self-validating step-by-step protocol for DPPI derivatization in pharmaceutical and metabolomic workflows.

Mechanistic Rationale & Chemical Causality

Isocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with primary and secondary amines to form highly stable substituted ureas [1]. While smaller isocyanates like phenyl isocyanate (PIC) are commonly used [2], DPPI is specifically selected for ultra-hydrophilic analytes. The addition of the aliphatic propyl chain linked to two phenyl rings serves a dual purpose:

-

Chromophoric Enhancement: The twin aromatic rings provide a massive increase in molar absorptivity, enabling trace-level detection.

-

Hydrophobic Anchoring: The bulky sterics of the diphenyl group force the analyte to partition strongly into the hydrophobic C18 stationary phase, preventing co-elution with the solvent front.

The Competing Hydrolysis Pathway

A critical factor in any isocyanate derivatization is the management of water. Isocyanates react with water to form unstable carbamic acids, which spontaneously decarboxylate to form the corresponding amine (in this case, 3,3-diphenylpropylamine). This amine can then react with another molecule of DPPI to form a symmetrical urea artifact (1,3-bis(3,3-diphenylpropyl)urea). To prevent this, the reaction must be kinetically driven toward the target analyte by utilizing an aprotic co-solvent (acetonitrile), a high molar excess of DPPI, and a precisely controlled alkaline pH to ensure the target amines are in their highly nucleophilic free-base form.

Fig 1. Reaction pathway of DPPI with amines vs. competing water hydrolysis.

Experimental Workflow Design

To establish a self-validating system , this workflow incorporates three critical control mechanisms:

-

Reagent Blank: A matrix devoid of the target analyte is derivatized to map out DPPI hydrolysis peaks.

-

Internal Standard (IS): An unnatural amine (e.g., diaminoheptane) is spiked into the sample prior to derivatization to monitor reaction efficiency and normalize variations.

-

Active Quenching: The reaction is deliberately terminated using an excess of methanol or a secondary amine to consume unreacted DPPI, preventing on-column precipitation or continuous artifact generation during autosampler storage [3].

Fig 2. Self-validating pre-column DPPI derivatization workflow for HPLC.

Quantitative Optimization of Reaction Parameters

The following parameters have been optimized to maximize the yield of the target urea derivative while minimizing the symmetrical urea artifact.

Table 1: Optimization of DPPI Derivatization Parameters

| Parameter | Tested Range | Optimal Value | Mechanistic Rationale |

| Buffer pH | 7.0 – 10.5 | 9.0 – 9.5 | Ensures aliphatic amines (pKa ~9-10) are sufficiently deprotonated to act as nucleophiles, without overly accelerating OH⁻ driven hydrolysis of the isocyanate. |

| Temperature | 20°C – 60°C | 40°C | Provides the activation energy required for sterically hindered secondary amines to react completely within 15 minutes. |

| Reagent Excess | 1x – 50x | 10x – 20x Molar Excess | Mass action drives the reaction toward the analyte, outcompeting the inevitable background hydrolysis in aqueous samples. |

| Reaction Time | 1 – 30 min | 15 min | Balances complete conversion of the analyte with the need to process samples rapidly. Prolonged times increase artifact accumulation. |

| Co-solvent Ratio | 10% – 80% ACN | 50% ACN (v/v) | Maintains solubility of the highly hydrophobic DPPI reagent in the aqueous sample mixture, preventing biphasic reaction kinetics. |

Step-by-Step Derivatization Protocol

Materials and Reagents

-

Derivatization Reagent: 3,3-diphenylpropyl isocyanate (DPPI), analytical grade (≥98%). Note: Store under inert gas (Nitrogen/Argon) at 4°C to prevent moisture degradation.

-

Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Internal Standard (IS): 1,7-Diaminoheptane (or an appropriate stable-isotope labeled analog [4]).

Reagent Preparation

-

DPPI Working Solution (50 mM): Dissolve 11.8 mg of DPPI in 1.0 mL of anhydrous Acetonitrile. Prepare fresh daily. Do not store this solution, as trace water in ACN will degrade the reagent.

-

Internal Standard Solution (1 mM): Dissolve the IS in 0.1 M Borate buffer (pH 9.0).

Derivatization Procedure

-

Sample Aliquoting: Transfer 100 µL of the aqueous sample (containing 10 µM – 500 µM target amines) into a 1.5 mL amber glass autosampler vial.

-

IS Addition: Add 10 µL of the Internal Standard Solution to the sample.

-

Buffering: Add 90 µL of 0.1 M Sodium Borate buffer (pH 9.0) to ensure the final pH is optimal for nucleophilic attack. Vortex briefly.

-

Derivatization: Add 200 µL of the 50 mM DPPI Working Solution (in ACN).

-

Causality Check: The addition of ACN ensures the final mixture is ~50% organic, keeping the hydrophobic DPPI in solution and preventing micelle formation.

-

-

Incubation: Cap the vial tightly and incubate in a thermoshaker at 40°C for 15 minutes at 600 RPM.

-

Quenching: Add 50 µL of HPLC-grade Methanol to the vial. Vortex and incubate for an additional 5 minutes at room temperature.

-

Causality Check: Methanol acts as a competing nucleophile, converting all remaining unreacted DPPI into a stable methyl carbamate. This prevents the isocyanate from reacting with the HPLC column matrix or forming insoluble precipitates in the autosampler.

-

-

Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a clean vial for HPLC injection.

HPLC Analytical Conditions

To separate the highly hydrophobic DPPI-derivatives, a robust Reversed-Phase method is required.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 150 mm × 4.6 mm, 3 µm or 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Gradient Program:

-

0 - 2 min: 30% B (Isocratic hold to elute highly polar matrix components)

-

2 - 15 min: Linear gradient from 30% B to 95% B

-

15 - 18 min: 95% B (Column wash to elute symmetrical urea artifacts)

-

18 - 22 min: 30% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 5 - 10 µL.

-

Detection: UV Absorbance at 254 nm (primary) and 210 nm (secondary for maximum sensitivity). If using LC-MS, utilize Electrospray Ionization in Positive mode (ESI+), monitoring for the [M+H]+ of the urea derivatives [5].

Troubleshooting & Field-Proven Insights

-

Issue: Cloudy precipitate forms upon adding DPPI.

-

Cause: The sample matrix is too aqueous, causing the highly hydrophobic DPPI to crash out of solution.

-

Solution: Increase the volume of Acetonitrile added during step 5.3.4 to ensure the final organic composition is ≥50%.

-

-

Issue: Massive interfering peak eluting late in the chromatogram.

-

Cause: This is the symmetrical urea artifact (1,3-bis(3,3-diphenylpropyl)urea) formed by water hydrolysis of DPPI.

-

Solution: Ensure the DPPI reagent is prepared in anhydrous ACN. Do not use old reagent. Ensure the quenching step with Methanol is performed rigorously.

-

-

Issue: Low derivatization yield for secondary amines.

-

Cause: Steric hindrance slows down the nucleophilic attack on the isocyanate carbon.

-

Solution: Increase the incubation temperature to 50°C and extend the reaction time to 30 minutes. Monitor the Internal Standard recovery to validate the kinetic shift.

-

References

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC International Journal of Chemistry and Material Science [Link]

-

Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent Analytical Biochemistry[Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Chemical Research in Toxicology[Link]

-

Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Chemical Research in Toxicology (ACS Publications) [Link]

Application Note: 3,3-Diphenylpropyl Isocyanate in Small Molecule Drug Discovery

Executive Summary

The 3,3-diphenylpropyl moiety is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its significant steric bulk and lipophilicity, it serves as an optimal anchor for deep hydrophobic pockets found in G-protein coupled receptors (GPCRs), monoamine transporters, and epigenetic enzymes. 3,3-Diphenylpropyl isocyanate (CAS: 41347-11-9) acts as a critical electrophilic intermediate, enabling the rapid, divergent synthesis of urea and carbamate libraries without the need for late-stage phosgenation[1]. This application note details the mechanistic rationale, synthetic protocols, and Drug Metabolism and Pharmacokinetics (DMPK) trapping assays associated with this versatile building block.

Mechanistic Rationale & Chemical Biology

The 3,3-Diphenylpropyl Pharmacophore

The dual-phenyl rings connected via a flexible propyl chain allow the molecule to adopt multiple conformations, enabling it to induce "induced-fit" structural changes within target proteins.

-

Epigenetic Modulation (LSD1): Lysine-specific demethylase 1 (LSD1) represses tumor suppressor genes by demethylating histone H3K4. The 3,3-diphenylpropyl group effectively occupies the deep, hydrophobic substrate-binding cleft of LSD1. By reacting 3,3-diphenylpropyl isocyanate with polyamine scaffolds, researchers have developed potent (bis)urea inhibitors that restore H3K4 methylation and reactivate silenced genes in carcinoma models[2].

-

GPCR Antagonism (CCR5 & Histamine H1): The CCR5 receptor is a major target for HIV entry inhibition. QSAR modeling demonstrates that incorporating the 3,3-diphenylpropyl group into piperidinyl ureas significantly enhances binding affinity by exploiting the receptor's hydrophobic transmembrane domains[3]. Similarly, imidazole derivatives utilizing this moiety (e.g., methylhistaprodifen) exhibit up to 100-fold greater affinity for Histamine H1 receptors compared to endogenous histamine[4].

Isocyanate as a Reactive Intermediate

Synthetically, isocyanates are premier electrophiles for forming ureas and carbamates. Utilizing 3,3-diphenylpropyl isocyanate allows medicinal chemists to bypass the handling of highly toxic phosgene gas during the final diversification steps of library synthesis, aligning with sustainable and green chemistry principles[1].

However, in a DMPK context, isocyanates can also manifest as reactive, toxic metabolites. Formamide-containing drugs (e.g., N-(1-methyl-3,3-diphenylpropyl)formamide) can undergo CYP450-mediated bioactivation to form reactive isocyanates in vivo. These electrophiles can covalently bind to cellular proteins, leading to idiosyncratic toxicity. Consequently, Glutathione (GSH) trapping assays are actively employed to intercept and characterize these intermediates[5].

Quantitative Efficacy Data

To illustrate the versatility of the 3,3-diphenylpropyl isocyanate-derived pharmacophore, the following table summarizes the quantitative pharmacological outcomes across different therapeutic targets.

Table 1: Comparative Efficacy of 3,3-Diphenylpropyl-Derived Compounds

| Compound Class | Primary Target | Key Derivative | Quantitative Metric | Pharmacological Outcome | Ref |

| (Bis)ureas | LSD1 (Epigenetics) | Compound 2d | 82.9% enzyme inhibition at 10 µM | Restores H3K4 methylation | [2] |

| Piperidinyl Ureas | CCR5 (Viral Entry) | QSAR Best Model | Explained variance: 80.4% | Blocks HIV-1 viral entry | [3] |

| Imidazole Ureas | Histamine H1 | Methylhistaprodifen | 20- to 100-fold increased affinity | Potent H1 partial agonism | [4] |

Experimental Methodologies

Protocol A: Divergent Synthesis of 3,3-Diphenylpropyl Ureas

Causality & Logic: Isocyanates are highly moisture-sensitive; thus, strictly anhydrous conditions are paramount to prevent hydrolysis into the corresponding symmetric urea. Triethylamine acts as an acid scavenger to neutralize any hydrochloride salts present in the starting amines.

Step-by-Step Procedure:

-

Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Coupling: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.0 eq) followed by the dropwise addition of 3,3-diphenylpropyl isocyanate (1.1 eq) dissolved in anhydrous DCM. Rationale: Cooling minimizes exothermic side reactions and prevents homopolymerization of the isocyanate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x). Rationale: The aqueous workup removes unreacted polar amines and triethylamine salts, leaving the highly lipophilic urea product in the organic phase.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Self-Validating Mechanism: The disappearance of the isocyanate peak (~2250 cm⁻¹) via FT-IR or the complete consumption of the starting amine on TLC confirms reaction completion.

Protocol B: In Vitro GSH Trapping of Reactive Isocyanate Metabolites

Causality & Logic: This assay uses human liver microsomes (HLMs) to simulate in vivo CYP450 metabolism. GSH acts as a surrogate for cellular nucleophiles to trap the reactive 3,3-diphenylpropyl isocyanate before it can cause protein adduction.

Step-by-Step Procedure:

-

Incubation Mixture: Combine HLMs (1 mg/mL protein), GSH (5 mM), and the formamide precursor (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM). Rationale: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity.

-

Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the clear supernatant using LC-MS/MS operating in positive ion mode.

-

Self-Validating Mechanism: Program the mass spectrometer to perform a neutral loss scan of 129 Da (characteristic of the gamma-glutamyl moiety of GSH). This acts as an internal filter, exclusively detecting molecules that have successfully conjugated with GSH, thereby eliminating false positives from unreacted precursors[5].

Visualizations

Synthetic workflow for generating urea/carbamate libraries via 3,3-diphenylpropyl isocyanate.

Bioactivation of formamides to reactive isocyanates and subsequent in vitro GSH trapping.

References

-

Mora Vargas, J. A., et al. "Innovations in isocyanate synthesis for a sustainable future." Organic & Biomolecular Chemistry, 2025.[Link]

-

Sharma, S. K., et al. "(Bis)urea and (bis)thiourea inhibitors of lysine-specific demethylase 1 as epigenetic modulators." Journal of Medicinal Chemistry, 53(14), 5197-5212, 2010.[Link]

-

Bandyopadhyay, S., et al. "Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas." Bioorganic & Medicinal Chemistry Letters, 16(17), 4632-4638, 2006.[Link]

-

Elz, S., et al. "Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists." Journal of Medicinal Chemistry, 43(6), 1071-1084, 2000.[Link]

-

Mutlib, A. E., et al. "Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl) isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)formamide, in rats." Drug Metabolism and Disposition, 18(6), 1038-1045, 1990.[Link]

Sources

- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Application Note: 3,3-Diphenylpropyl Isocyanate as a Versatile Chemical Probe in Pharmacology

Executive Summary & Mechanistic Rationale

3,3-Diphenylpropyl isocyanate (DPPI, CAS: 41347-11-9) is a bifunctional chemical entity that has emerged as a highly versatile probe in pharmacological and toxicological research. Its utility stems from two distinct structural features:

-

The Electrophilic Isocyanate Core: This highly reactive moiety readily undergoes nucleophilic attack. It forms highly stable urea linkages with primary and secondary amines, and reversible thiocarbamate linkages with thiols (such as glutathione)[1].

-

The 3,3-Diphenylpropyl Pharmacophore: The bulky, lipophilic diaryl system is a "privileged structure" in medicinal chemistry. It perfectly mimics the hydrophobic anchors found in numerous CNS drugs and provides massive lipophilic bulk capable of intercalating into bacterial lipid bilayers or occupying the deep hydrophobic pockets of G-protein coupled receptors (GPCRs)[2],[3].

By leveraging these dual properties, researchers utilize DPPI both as a trapping agent to study reactive metabolite toxicity and as a synthetic precursor to generate membrane-disrupting antibacterial probes and GPCR ligands.

Caption: Workflow of DPPI derivatization for pharmacological probe synthesis.

Application I: Synthesis of Membrane-Targeting Antibacterial Probes

Causality of Experimental Design

The rise of drug-resistant pathogens requires novel mechanisms of action. By reacting DPPI with aliphatic polyamines (e.g., 1,11-diaminoundecane), researchers create amphiphilic probes. Causality: The urea linkage formed by the isocyanate provides metabolic stability, while the massive lipophilic 3,3-diphenylpropyl group forcefully inserts into the bacterial outer membrane. This insertion disrupts lipid packing, causing rapid membrane depolarization and cell death[2].

Protocol 1: Synthesis and NPN Permeability Assay

This protocol outlines the synthesis of a DPPI-diamine probe and the subsequent validation of its membrane-disrupting mechanism using a fluorescent reporter.

Step 1: Chemical Synthesis

-

Dissolve 1 equivalent of 1,11-diaminoundecane in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Slowly add 2 equivalents of 3,3-diphenylpropyl isocyanate (DPPI) dropwise at 0 °C to prevent exothermic side reactions.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure and purify the resulting di-urea compound via flash chromatography (silica gel, MeOH/DCM gradient).

Step 2: Self-Validation & Quality Control Systemic Check: Analyze the purified compound via LC-MS/MS. The presence of the intact urea adduct must be confirmed (expected mass shift corresponding to the addition of two DPPI molecules). If unreacted amines remain, the probe will exhibit false-positive hydrophilicity in subsequent assays.

Step 3: 1-N-phenylnaphthylamine (NPN) Uptake Assay

-

Grow Pseudomonas aeruginosa to the mid-logarithmic phase (OD600 = 0.5).

-

Wash and resuspend the cells in 5 mM HEPES buffer (pH 7.2).

-

Add NPN (10 µM final concentration) to the bacterial suspension. Causality: NPN is a hydrophobic fluorescent probe that is excluded by intact outer membranes but fluoresces intensely when it enters the hydrophobic interior of compromised lipid bilayers.

-

Introduce the DPPI-diamine probe at 4× MIC99 concentration.

-

Monitor fluorescence (Excitation: 350 nm, Emission: 420 nm) over 30 minutes. A rapid spike in fluorescence self-validates that the DPPI-probe has successfully permeabilized the membrane.

Caption: Mechanism of DPPI-diamine probes disrupting bacterial membranes.

Application II: Probing Reactive Metabolite Toxicity via GSH Trapping

Causality of Experimental Design

DPPI is not just a synthetic reagent; it is an in vivo reactive metabolite generated from certain formamide-containing drugs[1]. Isocyanates are highly electrophilic and deplete cellular glutathione (GSH), leading to oxidative stress and hepatotoxicity. Causality: Unlike stable urea bonds formed with amines, the reaction between DPPI and the thiol group of GSH forms a thiocarbamate. This bond is uniquely reversible at physiological pH. This reversibility allows the DPPI-GSH conjugate to act as a "Trojan Horse," transporting the toxic isocyanate through the bloodstream to distant organs before releasing it.

Protocol 2: Glutathione Trapping and Reversibility Assay

Step 1: GSH Trapping

-

Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

-

Dissolve DPPI in acetonitrile (10 mM).

-

Mix the solutions in a 1:1 molar ratio and incubate at 37 °C for 1 hour.

-

Quench the reaction with 0.1% formic acid to stabilize the thiocarbamate bond.

Step 2: Self-Validation (Reversibility Monitoring) Systemic Check: To prove the thiocarbamate is a reversible transport mechanism, the isolated DPPI-GSH adduct must be incubated in a fresh, GSH-free physiological buffer (pH 7.4) at 37 °C.

-

Sample the mixture every 30 minutes for 4 hours.

-

Analyze via LC-MS/MS (ESI positive mode).

-

The self-validating endpoint is the time-dependent decrease of the DPPI-GSH adduct peak and the proportional reappearance of the free DPPI peak, confirming the reversible nature of the toxicological probe[1].

Application III: GPCR Ligand Derivatization

DPPI is widely utilized to synthesize potent receptor agonists and antagonists. For instance, reacting DPPI with functionalized imidazoles yields urea derivatives that act as highly potent Histamine H3 receptor partial agonists[3]. The 3,3-diphenylpropyl moiety anchors the molecule deep within the GPCR's hydrophobic transmembrane domains, while the imidazole ring interacts with key aspartate residues in the binding pocket.

Quantitative Data Summary

The following table summarizes the key pharmacological metrics associated with DPPI-derived probes across different experimental applications:

| Probe Type / Application | Chemical Linkage Formed | Key Quantitative Metric | Biological Target / Effect | Reference |

| DPPI-GSH Adduct | Thiocarbamate (Reversible) | Reversible half-life: ~2-4 hrs | Maps reactive metabolite transport and GSH depletion | |

| DPPI-Undecane Diamine | Urea (Stable) | MIC99: 2-4 µg/mL | Depolarizes P. aeruginosa outer membrane | |

| DPPI-Imidazole | Urea (Stable) | Ki: < 10 nM | Histamine H3 Receptor Partial Agonist |

References

-

Formation and reversibility of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, an in vivo metabolite of N-(1-methyl-3,3-diphenylpropyl)formamide, in rats. Source: Drug Metabolism and Disposition / PubMed URL:[Link]

-

Antibacterial Diamines Targeting Bacterial Membranes. Source: ACS Infectious Diseases / NIH PubMed Central URL:[Link]

- Imidazole derivatives as histamine receptor h3 (ant)agonists.

Sources

Application Note: Advanced Catalytic Cross-Coupling Strategies for 3,3-Diphenylpropyl Isocyanate

Executive Summary

3,3-Diphenylpropyl isocyanate (DPPI) is a highly versatile electrophilic building block utilized in the synthesis of complex pharmaceuticals, particularly in the development of antimuscarinic agents and rigidified pharmacophores[1]. While classical isocyanate reactivity relies on simple nucleophilic addition to form ureas and carbamates, modern drug discovery demands robust C–C bond formation to access sterically hindered secondary amides and complex nitrogen heterocycles.

This application note details three state-of-the-art catalytic cross-coupling protocols for DPPI, moving beyond traditional nucleophilic additions. By leveraging photoredox dual catalysis, transition-metal-free aryl migrations, and Lewis acid-mediated cycloadditions, researchers can seamlessly integrate the bulky 3,3-diphenylpropyl moiety into diverse chemical spaces.

Protocol 1: Nickel/Photoredox Dual-Catalyzed sp³-sp² Amidation

Causality & Mechanism

Traditional amidation requires activated carboxylic acids and amines, often suffering from poor atom economy and necessitating stoichiometric coupling reagents. Reductive cross-coupling of isocyanates with alkyl radicals bypasses these limitations[2].

By utilizing an alkyl bis(catecholato)silicate as a radical precursor alongside a Ruthenium-based photocatalyst, we generate a transient alkyl radical under mild, visible-light conditions. The nickel catalyst (NiCl₂·dme) intercepts this radical. The dtbbpy ligand (4,4'-di-tert-butyl-2,2'-bipyridine) is specifically chosen because its sterically demanding and electron-rich environment stabilizes the Ni(I)/Ni(III) intermediates, preventing unwanted off-target radical recombinations. The Ni(I)-alkyl species then undergoes rapid insertion with DPPI to form a Ni(I)-amidyl complex, which upon single-electron transfer (SET) and reductive elimination, yields the target secondary amide[2].

Figure 1: Synergistic Nickel/Photoredox catalytic cycle for the amidation of DPPI.

Step-by-Step Methodology

Self-Validation Check: The reaction must transition from a pale green to a deep, persistent red/brown color upon irradiation, indicating active Ni(0)/Ni(I) species generation.

-

Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with the chosen alkyl bis(catecholato)silicate (1.5 equiv), NiCl₂·dme (10 mol%), dtbbpy (10 mol%), and ₂ (2 mol%).

-

Solvent & Substrate Addition: Add anhydrous DMF to achieve a 0.1 M concentration. Add 3,3-diphenylpropyl isocyanate (1.0 equiv, typically 0.5 mmol scale).

-

Irradiation: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24–36 hours.

-

Workup: Quench the reaction by opening the vial to air and adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Transition-Metal-Free Arylation via Triarylboranes

Causality & Mechanism

Metal residues present a significant regulatory hurdle in Active Pharmaceutical Ingredient (API) synthesis. A distinct, highly sustainable protocol for secondary amide formation involves a catalyst-free cross-coupling of DPPI with triarylboranes[3].

Unlike standard Suzuki-Miyaura couplings that require Palladium and a strong base, this reaction leverages the inherent Lewis acidity of the borane and the electrophilicity of the isocyanate. The reaction proceeds via a frustrated Lewis pair-like interaction, culminating in a 4-membered ring transition state. A subsequent 1,3-aryl migration directly transfers the aryl group from Boron to the isocyanate carbon, entirely avoiding moisture-sensitive organometallics and transition metals[4].

Figure 2: Mechanism of catalyst-free 1,3-aryl migration from triarylborane to DPPI.

Step-by-Step Methodology